Cas no 82110-13-2 ((2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol)

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol is a chiral cyclic ether alcohol with a stereochemically defined structure, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its rigid pyran ring and hydroxyl group at the 4-position provide a versatile scaffold for further functionalization, particularly in asymmetric synthesis. The (2S,4S) configuration ensures high enantioselectivity, which is critical for producing optically active compounds. This compound exhibits stability under standard conditions and is compatible with a range of reaction conditions, including nucleophilic substitutions and reductions. Its well-defined stereochemistry and reactivity profile make it suitable for use in fine chemical and medicinal chemistry research.
(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol structure
82110-13-2 structure
商品名:(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol
CAS番号:82110-13-2
MF:C6H12O2
メガワット:116.15828
CID:1032534
PubChem ID:10351682

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol 化学的及び物理的性質

名前と識別子

    • (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol
    • (2S,4S)-2-methyloxan-4-ol
    • (2S,4S)-2-Methyl-tetrahydro-2H-pyran-4-ol
    • (2S,4S)-2-methyltetrahydropyran-4-ol
    • A922693
    • 82110-13-2
    • PS-15942
    • F85927
    • DTXSID80438448
    • CS-0183100
    • SCHEMBL6788556
    • cis-2-methyltetrahydropyran-4-ol
    • DB-075810
    • MDL: MFCD20040401
    • インチ: InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
    • InChIKey: ZHPKAPJNEIKPGV-WDSKDSINSA-N
    • ほほえんだ: O[C@@H]1C[C@H](C)OCC1

計算された属性

  • せいみつぶんしりょう: 116.083729621g/mol
  • どういたいしつりょう: 116.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 72.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • ふってん: 210.2±8.0°C at 760 mmHg

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol セキュリティ情報

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1299142-100mg
(2S,4S)-2-methyltetrahydropyran-4-ol
82110-13-2 97%
100mg
$275 2024-07-21
Chemenu
CM181614-100mg
(2S,4S)-2-methyltetrahydro-2H-pyran-4-ol
82110-13-2 95%
100mg
$*** 2023-05-29
Chemenu
CM181614-250mg
(2S,4S)-2-methyltetrahydro-2H-pyran-4-ol
82110-13-2 95%
250mg
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBB0175-250mg
(2S,4S)-2-methyltetrahydropyran-4-ol
82110-13-2 97%
250mg
¥2592.0 2024-04-17
A2B Chem LLC
AI56749-1g
(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol
82110-13-2 97%
1g
$1351.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBB0175-100.0mg
(2S,4S)-2-methyltetrahydropyran-4-ol
82110-13-2 97%
100.0mg
¥1458.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBB0175-250.0mg
(2S,4S)-2-methyltetrahydropyran-4-ol
82110-13-2 97%
250.0mg
¥2333.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBB0175-500.0mg
(2S,4S)-2-methyltetrahydropyran-4-ol
82110-13-2 97%
500.0mg
¥3849.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBB0175-1.0g
(2S,4S)-2-methyltetrahydropyran-4-ol
82110-13-2 97%
1.0g
¥5832.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBB0175-100mg
(2S,4S)-2-methyltetrahydropyran-4-ol
82110-13-2 97%
100mg
¥1620.0 2024-04-17

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol 関連文献

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-olに関する追加情報

Comprehensive Overview of (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol (CAS No. 82110-13-2): Properties, Applications, and Industry Insights

(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol (CAS No. 82110-13-2) is a chiral cyclic ether-alcohol compound with significant relevance in pharmaceutical synthesis, fragrance formulation, and specialty chemical applications. Its unique stereochemistry and functional groups make it a versatile intermediate for asymmetric synthesis. The compound's tetrahydro-2H-pyran scaffold is a privileged structure in drug discovery, often found in bioactive molecules targeting neurological and metabolic disorders.

Recent advancements in green chemistry have spurred interest in sustainable production methods for (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol. Researchers are exploring biocatalytic routes using engineered enzymes or microbial fermentation to achieve higher enantioselectivity compared to traditional chemical synthesis. This aligns with the pharmaceutical industry's growing demand for chiral building blocks with ≥99% ee (enantiomeric excess) for developing novel therapeutics.

The flavor and fragrance industry values this compound for its potential to contribute woody, herbal olfactory notes. When derivatized, it may enhance sustainable fragrance formulations as consumers increasingly prefer eco-friendly personal care products. Analytical studies using GC-MS and NMR spectroscopy confirm its stability in various pH conditions, making it suitable for diverse formulation matrices.

From a molecular perspective, the 2-methyl substitution and 4-hydroxy group in the tetrahydropyran ring create distinct reactivity patterns. These features enable selective functionalization at either position – a property exploited in multi-step syntheses of complex natural products. Computational chemistry studies suggest the compound's low energy conformers preferentially adopt chair configurations, influencing its molecular interactions.

Quality control protocols for CAS No. 82110-13-2 typically involve chiral HPLC analysis to verify stereochemical purity, alongside standard characterization techniques. The compound's physicochemical properties – including its moderate water solubility (approximately 15 g/L at 25°C) and logP value of 0.9 – make it suitable for both aqueous and organic phase reactions. These characteristics answer frequent queries about the compound's solubility profile and reaction compatibility in research forums.

Emerging applications include its use as a ligand in asymmetric catalysis and as a precursor for biodegradable polymers. The hydroxyl group's versatility allows for facile conversion to esters, ethers, or carbonyl derivatives, addressing synthetic chemistry challenges discussed in recent publications. Stability studies indicate excellent shelf life when stored under inert atmosphere at -20°C, a crucial consideration for industrial users.

Regulatory status varies by region, but current data suggests (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol falls outside major chemical restriction lists. However, manufacturers should consult latest REACH and TSCA updates, as regulatory landscapes evolve. Safety data sheets recommend standard organic compound handling procedures, with particular attention to its mild irritant properties.

The global market for such fine chemicals shows steady growth (CAGR ~5.8%), driven by pharmaceutical R&D and premium fragrance development. Suppliers increasingly offer custom synthesis services for analogs and isotopically labeled versions (e.g., deuterated compounds) to meet specialized research needs. This responds to growing academic interest in reaction mechanism studies using kinetic isotope effects.

Analytical method development remains an active research area, with recent publications describing improved HPLC chiral separation techniques for this stereoisomer. Such advancements help address purity verification challenges that frequently appear in chemical synthesis forums. The compound's NMR fingerprint (particularly the distinctive coupling patterns between H-2 and H-4 protons) serves as a valuable diagnostic tool for synthetic chemists.

Looking forward, the integration of continuous flow chemistry and artificial intelligence in process optimization may further enhance the commercial viability of (2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol production. These technological synergies could reduce costs while maintaining the high stereochemical purity demanded by end-users in cutting-edge applications.

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Amadis Chemical Company Limited
(CAS:82110-13-2)(2S,4S)-2-Methyltetrahydro-2H-pyran-4-ol
A922693
清らかである:99%
はかる:1g
価格 ($):893.0